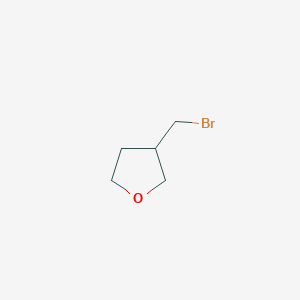

3-(Bromomethyl)tetrahydrofuran

Descripción

Significance of Heterocyclic Motifs in Chemical Research

Heterocyclic motifs are fundamental building blocks in the design and synthesis of a wide array of organic compounds. openaccessjournals.com Their prevalence is particularly notable in the realm of medicinal chemistry, where it is estimated that over 90% of new drugs incorporate a heterocyclic structure. ijraset.com This is attributed to the fact that the heteroatoms impart distinct physicochemical properties to the molecules, influencing factors such as solubility, metabolic stability, and the ability to form specific interactions with biological targets. tezu.ernet.innih.gov Natural products, including essential biomolecules like vitamins, alkaloids, and the nucleic acids that form the basis of DNA, are rich in heterocyclic structures. jeyamscientific.inresearchgate.net The unique three-dimensional arrangements and electronic distributions of these rings make them indispensable scaffolds for the development of new therapeutic agents and functional materials. openaccessjournals.com

Role of the Tetrahydrofuran (B95107) Ring System as a Synthetic Scaffold

Among the vast family of heterocycles, the tetrahydrofuran (THF) ring system, a five-membered cyclic ether, is a frequently encountered and highly versatile scaffold. rsc.org The THF moiety is a structural component of numerous natural products and biologically active molecules. nih.gov Its non-planar, flexible conformation allows for the precise spatial arrangement of substituents, which is often crucial for biological activity. rsc.org In synthetic chemistry, the THF ring can be strategically incorporated into molecules to modulate their pharmacokinetic properties and to serve as a rigid framework for the attachment of various functional groups. nih.gov The development of methods for the synthesis of substituted tetrahydrofurans is an active area of research, with applications ranging from the creation of complex natural product analogues to the design of novel materials. organic-chemistry.org

Positioning of 3-(Bromomethyl)tetrahydrofuran within Halogenated Heterocycles

Halogenated heterocycles are a specific and highly significant subclass of heterocyclic compounds, characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine). jeyamscientific.in The introduction of a halogen atom can dramatically alter the reactivity and biological profile of a molecule. researchgate.net Halogens can act as effective leaving groups in nucleophilic substitution reactions and participate in a variety of cross-coupling reactions, making them powerful tools for synthetic chemists. mdpi.comnih.gov

This compound is a prime example of a halogenated heterocycle that serves as a valuable intermediate in organic synthesis. It combines the structural features of the tetrahydrofuran ring with the reactivity of a bromomethyl group. The bromine atom at the 3-position provides a reactive handle for the introduction of a wide range of functionalities through nucleophilic substitution. This positions this compound as a key building block for the synthesis of more complex molecules, particularly in the pharmaceutical and material science sectors. Its unique structure, with the bromomethyl group attached to the third carbon of the THF ring, offers distinct reactivity and substitution patterns compared to other brominated tetrahydrofuran derivatives.

Chemical and Physical Properties

This compound is a liquid at room temperature with a density of approximately 1.495 g/mL at 25 °C. sigmaaldrich.com It has a refractive index of about 1.494. sigmaaldrich.com The compound's molecular formula is C5H9BrO, corresponding to a molecular weight of 165.03 g/mol .

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H9BrO | |

| Molecular Weight | 165.03 g/mol | |

| Density | 1.495 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.494 | sigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| Storage Temperature | Room Temperature, sealed in dry, dark place | guidechem.com |

Synthesis and Reactivity

The primary method for synthesizing this compound is through the bromination of 3-(hydroxymethyl)tetrahydrofuran. This transformation can be achieved using various brominating agents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3). The reaction is typically conducted under mild to moderate temperatures, ranging from room temperature to 80 °C.

The reactivity of this compound is dominated by the presence of the bromomethyl group, which is a reactive site for nucleophilic substitution reactions. This allows for the displacement of the bromide ion by a variety of nucleophiles, including amines, thiols, and alcohols, to form new carbon-heteroatom bonds. These substitution reactions are fundamental to its application as a building block in organic synthesis. The compound can also undergo oxidation and reduction reactions at the bromomethyl group, leading to the formation of aldehydes, alcohols, or other tetrahydrofuran derivatives.

Applications in Organic Synthesis

The utility of this compound in organic synthesis is centered on its role as a versatile intermediate. Its ability to undergo nucleophilic substitution reactions makes it a valuable tool for introducing the tetrahydrofuran moiety into larger, more complex molecules. This is particularly relevant in medicinal chemistry, where the tetrahydrofuran scaffold is a common feature in many biologically active compounds. nih.gov For instance, it has been used in the synthesis of thiazoleurea derivatives with potential antitumor properties. lookchem.com

Comparison with Other Halogenated Tetrahydrofurans

While this compound is a valuable synthetic intermediate, it is important to consider its properties in the context of other halogenated tetrahydrofurans. The position of the halogen substituent on the tetrahydrofuran ring can significantly influence the molecule's reactivity.

2-(Bromomethyl)tetrahydrofuran: In this isomer, the bromomethyl group is located at the 2-position, adjacent to the ring oxygen. This proximity can affect its reactivity in nucleophilic substitution reactions. It is also used as an intermediate in organic synthesis. cymitquimica.com

3-Bromotetrahydrofuran: This compound features a bromine atom directly attached to the tetrahydrofuran ring at the 3-position. Its reactivity profile differs from the bromomethyl derivatives, as the bromine is a secondary halide. nih.gov

Interactive Data Table: Comparison of Halogenated Tetrahydrofuran Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| This compound | 165253-29-2 | C5H9BrO | 165.03 | Bromomethyl group at C-3 |

| 2-(Bromomethyl)tetrahydrofuran | 1192-30-9 | C5H9BrO | 165.03 | Bromomethyl group at C-2 |

| 3-Bromotetrahydrofuran | 19311-37-6 | C4H7BrO | 151.00 | Bromine atom at C-3 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(bromomethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-3-5-1-2-7-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQYVOIYCYAVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556932 | |

| Record name | 3-(Bromomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165253-29-2 | |

| Record name | 3-(Bromomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromomethyl Tetrahydrofuran and Analogues

Historical Perspectives on Bromination of Tetrahydrofuran (B95107) Systems

The bromination of tetrahydrofuran (THF) and its derivatives has a long history, with early methods often relying on direct reaction with elemental bromine. These reactions, however, frequently resulted in a mixture of products and lacked regioselectivity, particularly for substituted THF rings. The reactivity of the THF ring itself, especially at the α-positions to the ether oxygen, often competed with the desired substitution on side chains. smolecule.com For instance, the direct bromination of THF can lead to the formation of 2-bromotetrahydrofuran (B52489) through an electrophilic substitution mechanism. smolecule.com Over time, more selective brominating agents and reaction conditions were developed to achieve greater control over the reaction products.

Targeted Synthesis of 3-Substituted Tetrahydrofuran Derivatives

The targeted synthesis of 3-substituted tetrahydrofuran derivatives has become increasingly important due to their prevalence in natural products and pharmaceuticals. acs.orgnsf.gov A variety of methods have been developed to construct the tetrahydrofuran ring with a substituent at the 3-position. These strategies often involve the cyclization of acyclic precursors. For example, the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides can form both a C-C and a C-O bond, yielding 3-aryl tetrahydrofurans with high diastereoselectivity. organic-chemistry.org Another approach involves the redox-relay Heck reaction of cis-butene-1,4-diol to create cyclic hemiacetals, which can then be reduced to furnish 3-aryl tetrahydrofurans. acs.org The synthesis of multiply substituted tetrahydrofurans can be achieved through sequential reactions under continuous flow conditions, offering advantages such as reduced reaction times and improved yields compared to batch processes. researchgate.net

Strategies for Introducing the Bromomethyl Moiety

The introduction of a bromomethyl group onto the tetrahydrofuran ring is a critical step in the synthesis of 3-(bromomethyl)tetrahydrofuran. Several strategies have been employed to achieve this transformation, each with its own set of advantages and limitations.

Nucleophilic Substitution Approaches from Precursors

A common and effective method for synthesizing this compound involves the nucleophilic substitution of a suitable leaving group on a pre-existing 3-substituted tetrahydrofuran precursor. The most frequent precursor is 3-(hydroxymethyl)tetrahydrofuran. brainly.com This alcohol can be converted to the corresponding bromide using various brominating agents.

Key reagents for this transformation include:

Phosphorus tribromide (PBr₃): A classic and effective reagent for converting primary alcohols to alkyl bromides.

Hydrobromic acid (HBr): Can be used directly or generated in situ.

N-Bromosuccinimide (NBS): Often used in the presence of a phosphine, such as triphenylphosphine (B44618) (the Appel reaction), to achieve mild and selective bromination.

The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product. For instance, the use of PBr₃ is highly efficient but can sometimes lead to acidic byproducts that may cause side reactions. The Appel reaction, while milder, requires stoichiometric amounts of triphenylphosphine and results in the formation of triphenylphosphine oxide, which can complicate purification.

Radical Bromination Pathways

Radical bromination offers an alternative route for the introduction of a bromine atom, particularly at an allylic or benzylic position, or at a tertiary carbon. numberanalytics.comvaia.com In the context of synthesizing this compound, this approach would typically involve the radical-initiated bromination of 3-methyltetrahydrofuran (B83541). thieme-connect.com This type of reaction is generally initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a bromine source like N-bromosuccinimide (NBS). acs.org

The mechanism proceeds through a chain reaction involving the following steps:

Initiation: Homolytic cleavage of the initiator to form radicals.

Propagation: Abstraction of a hydrogen atom from the methyl group of 3-methyltetrahydrofuran by a bromine radical to form a resonance-stabilized radical intermediate. This is followed by the reaction of this radical with a bromine source (e.g., Br₂ or NBS) to yield the brominated product and a new bromine radical. numberanalytics.comstackexchange.com

Termination: Combination of two radicals to form a non-radical species.

While radical bromination can be a powerful tool, controlling the regioselectivity can be challenging, and mixtures of products may be obtained. vaia.com

Electrophilic Bromination Considerations

Electrophilic bromination is a common method for introducing bromine onto aromatic rings and electron-rich double bonds. mdpi.com However, its application to the synthesis of this compound is less direct. The tetrahydrofuran ring itself can undergo electrophilic attack, typically at the 2-position, which is activated by the adjacent oxygen atom. smolecule.com Therefore, direct electrophilic bromination of a precursor like 3-methyltetrahydrofuran would likely lead to bromination on the ring rather than the methyl group.

However, electrophilic bromination can be relevant in multi-step syntheses where a functional group that can be converted to a bromomethyl group is introduced via an electrophilic reaction. For instance, an electrophilic addition to a double bond in a precursor molecule could be a key step in constructing the substituted tetrahydrofuran skeleton. organic-chemistry.org

Green Chemistry Principles in Brominated Heterocycle Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods, and the synthesis of brominated heterocycles is no exception. ect-journal.kzsemanticscholar.orgresearchgate.net Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Several strategies are being explored to make the synthesis of compounds like this compound greener:

Use of Safer Solvents: Replacing hazardous solvents like carbon tetrachloride and chloroform (B151607) with more benign alternatives such as water, ethanol, or even solvent-free conditions. researchgate.net

Catalytic Methods: Employing catalysts to reduce the amount of reagents needed and to improve reaction efficiency. ect-journal.kz This includes the use of solid-supported catalysts that can be easily recovered and reused.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Brominating Agents: Exploring alternatives to elemental bromine, which is highly toxic and corrosive. ect-journal.kzsemanticscholar.org Reagents like N-bromosuccinimide (NBS) are often considered safer to handle. acs.org Another approach is the in situ generation of the brominating species from less hazardous precursors, such as a bromide-bromate couple in an aqueous medium. acs.org

The application of these principles not only reduces the environmental impact of chemical synthesis but can also lead to safer and more cost-effective processes. researchgate.net

Atom Economy and Reagent Selection

Atom economy is a critical metric in green chemistry, measuring the efficiency of a chemical reaction in converting reactants into the desired product. In the synthesis of this compound from 3-(hydroxymethyl)tetrahydrofuran, the choice of the brominating agent is paramount to the atom economy of the process.

Commonly used brominating agents include phosphorus tribromide (PBr₃), hydrobromic acid (HBr), and N-bromosuccinimide (NBS). The use of PBr₃, while effective, is less atom-economical as it generates phosphorous acid as a significant byproduct. In contrast, HBr offers a much higher atom economy, with water being the only byproduct. Another approach involves the in situ generation of HBr from sodium bromide and sulfuric acid, which can be highly efficient.

Table 1: Comparison of Brominating Agents for Synthesis of this compound This table is generated based on established chemical principles and data from synthetic chemistry literature.

| Reagent | Typical Byproduct(s) | Atom Economy | Notes |

|---|---|---|---|

| Hydrobromic Acid (HBr) | Water (H₂O) | High | Direct and efficient, representing an ideal choice for atom economy. |

| Phosphorus Tribromide (PBr₃) | Phosphorous Acid (H₃PO₃) | Low | Stoichiometric use generates significant phosphorus-containing waste. |

| N-Bromosuccinimide (NBS) | Succinimide | Moderate | Often used for specific applications like allylic bromination or bromoetherification. tandfonline.com |

Environmentally Benign Solvent Systems

The choice of solvent is a major contributor to the environmental footprint of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of environmentally benign solvents such as water, supercritical fluids, or bio-derived solvents.

In the context of synthesizing this compound and its analogues, several greener alternatives have been explored. Notably, 2-methyltetrahydrofuran (B130290) (2-MeTHF), an analogue of the target compound's core structure, is itself considered a green solvent. researchgate.net It is derived from renewable resources and exhibits properties that make it a favorable substitute for conventional ether solvents like tetrahydrofuran (THF) and diethyl ether.

Other bio-derived solvents like cyclopentyl methyl ether (CPME) and eucalyptol (B1671775) have also been shown to be effective green solvents for the synthesis of O,S,N-heterocyclic compounds, demonstrating the potential for their application in related synthetic routes. researchgate.net Solvent-free conditions, often utilized in conjunction with phase-transfer catalysis or mechanochemistry, represent the ideal scenario, completely eliminating solvent waste. sci-hub.seacs.org

Table 2: Green Solvents in Heterocyclic Synthesis This table is compiled from research demonstrating the use of these solvents in syntheses of various heterocyclic compounds, including tetrahydrofuran analogues.

| Solvent | Type | Key Advantages | Relevant Application Example |

|---|---|---|---|

| Water (H₂O) | Inorganic | Non-toxic, non-flammable, inexpensive. | Used in the synthesis of the precursor 3-(hydroxymethyl)tetrahydrofuran. google.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived Ether | Higher boiling point and greater stability than THF, derived from renewable sources. | Demonstrated as an effective green solvent for various organic reactions. researchgate.net |

| Deep Eutectic Solvents (e.g., ChCl/Glycerol) | Ionic Liquid Analogue | Low volatility, non-toxic, biodegradable, recyclable. | Synthesis of various N-, O-, and S-heterocycles. mdpi.com |

Catalytic Methodologies for Bromination

Catalytic methods are a cornerstone of green chemistry as they reduce the amount of reagents needed and can enable milder reaction conditions. For the synthesis of this compound, catalytic approaches can be applied to either the cyclization step to form the ring or the bromination step itself.

One prominent catalytic method is the bromoetherification of an alkenyl alcohol. For example, the treatment of an appropriate pentenyl alcohol with N-bromosuccinimide (NBS) can trigger a cyclization to form the 2-(bromomethyl)tetrahydrofuran ring structure. tandfonline.com This reaction can be promoted by catalysts to enhance efficiency and selectivity. The synthesis of chiral 2-bromomethyl-5-substituted tetrahydrofurans has been achieved through a bromoetherification of chiral pentenyl alcohols, showcasing a stereoselective catalytic approach. researchgate.net

Phase-transfer catalysis (PTC) is another relevant technique. It facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase). The bromination of 3-hydroxymethyl-tetrahydrofuran can be achieved using a PTC system with in situ generated HBr (from NaBr and H₂SO₄). This method can lead to high yields and purity with minimal side reactions.

Furthermore, broader research into the catalytic asymmetric bromination of alkenes, while not directly applied to the standard synthesis of this compound, highlights the potential for future innovations. core.ac.uk These methods often employ chiral catalysts, such as ortho-substituted iodobenzenes, to deliver a bromine cation (Br⁺) to an alkene enantioselectively. core.ac.uk Such a strategy could be envisioned for a precursor molecule, combining the bromination and cyclization into a single, highly controlled catalytic step.

Table 3: Catalytic Approaches Relevant to this compound Synthesis This table summarizes catalytic methods discussed in the literature for synthesizing brominated tetrahydrofuran structures or performing related key transformations.

| Catalytic Method | Description | Reactants/Reagents | Key Advantage(s) |

|---|---|---|---|

| NBS-Mediated Cyclization | Electrophilic addition of bromine from NBS to an alkene initiates intramolecular cyclization by a hydroxyl group. tandfonline.com | Alkenyl alcohol, NBS | Forms the C-Br and C-O bonds in one cascade, often with high stereocontrol. |

| Phase-Transfer Catalysis (PTC) | A catalyst (e.g., quaternary ammonium (B1175870) salt) transports a reactant across the phase boundary to enable the reaction. | 3-(hydroxymethyl)tetrahydrofuran, NaBr, H₂SO₄, PTC catalyst | Allows use of inexpensive reagents in a biphasic system, simplifying workup. |

| Ruthenium Catalysis | Tandem redox isomerization of a propargyl alcohol followed by intramolecular conjugate addition. nih.govnih.gov | Propargyl alcohol with a pendant hydroxyl group, Ru-catalyst | High atom economy for forming the THF ring of analogues. |

Reactivity Profiles and Transformational Chemistry of 3 Bromomethyl Tetrahydrofuran

Mechanistic Studies of the Bromomethyl Group Reactivity

The reactivity of 3-(bromomethyl)tetrahydrofuran is largely dictated by the presence of the bromomethyl group. This functional group is highly reactive and serves as a key site for various chemical transformations. The carbon-bromine bond is polarized, rendering the methylene (B1212753) carbon electrophilic and the bromine a good leaving group, which is central to its participation in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Mechanisms

This compound readily undergoes nucleophilic substitution reactions, where the bromide ion is displaced by a wide range of nucleophiles. This property is fundamental to its application in the synthesis of more complex molecules. The primary nature of the carbon bearing the bromine atom favors the SN2 (bimolecular nucleophilic substitution) mechanism. In this process, the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral.

Common nucleophiles that react with this compound include:

Amines: Primary and secondary amines react to form the corresponding substituted aminomethyltetrahydrofurans.

Thiols: Thiolates are excellent nucleophiles and react efficiently to produce thioethers.

Azides: Sodium azide (B81097) can be used to introduce the azido (B1232118) group, which can be further transformed into an amine or participate in click chemistry reactions. nih.gov

Hydroxides and Alkoxides: These nucleophiles lead to the formation of the corresponding alcohol, 3-(hydroxymethyl)tetrahydrofuran, or ethers, respectively.

The reaction conditions for these substitutions are typically mild, often proceeding at room temperature or with gentle heating in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.gov The choice of solvent can influence the reaction rate and outcome. The use of a base is often necessary to deprotonate the nucleophile or to neutralize the HBr formed as a byproduct.

Elimination Reactions

While nucleophilic substitution is the predominant reaction pathway, elimination reactions can also occur, particularly in the presence of strong, sterically hindered bases. acs.org In an elimination reaction, a proton from the carbon adjacent to the bromomethyl group (the β-carbon) is removed by a base, simultaneously with the departure of the bromide ion, leading to the formation of a double bond.

For this compound, the most likely elimination product would be 3-methylenetetrahydrofuran. The regioselectivity of the elimination (i.e., which β-proton is removed) is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. acs.org However, in this case, there is only one type of β-hydrogen, leading to a single possible elimination product. The competition between substitution and elimination is influenced by several factors, including the nature of the base (strong, bulky bases favor elimination), the solvent, and the reaction temperature. uga.edu

Carbon-Carbon Bond Forming Reactions Utilizing the Bromomethyl Functionality

The reactive bromomethyl group of this compound is a valuable handle for constructing new carbon-carbon bonds, a cornerstone of modern organic synthesis. lycoming.eduacs.org This is achieved through various transition metal-catalyzed cross-coupling reactions and reactions involving organometallic reagents. uni-muenchen.de

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck)

Cross-coupling reactions, often catalyzed by palladium complexes, are powerful tools for forming C-C bonds. uni-muenchen.de

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. researchgate.net While typically used for coupling aryl or vinyl halides, variations exist for alkyl halides. This compound can potentially participate in Suzuki-Miyaura-type reactions, particularly with activated organoboron reagents or under specific catalytic conditions designed to facilitate the coupling of sp3-hybridized carbons. gre.ac.uknih.gov The general mechanism involves oxidative addition of the alkyl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to form the new C-C bond and regenerate the catalyst. researchgate.net

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound, also catalyzed by palladium. wikipedia.orgnumberanalytics.com Organostannanes are stable and tolerant of many functional groups, making this a versatile method. wikipedia.orguga.edu The catalytic cycle is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. numberanalytics.com this compound can serve as the electrophilic partner in Stille couplings. ambeed.comrsc.org

Heck Reaction: The Heck reaction typically couples an aryl or vinyl halide with an alkene. rsc.org While the classic Heck reaction is not directly applicable to alkyl halides like this compound, related intramolecular versions (IMHR) can be used to form cyclic structures. wikipedia.org In a broader sense, palladium-catalyzed reactions that form C-C bonds with alkenes are often grouped under the Heck manifold. rsc.orgsemanticscholar.org

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Organic halide | Palladium complex | Mild conditions, readily available and non-toxic boron reagents. researchgate.net |

| Stille | Organotin compound + Organic halide | Palladium complex | Tolerant of a wide range of functional groups, but tin reagents are toxic. wikipedia.orguga.edu |

| Heck | Alkene + Aryl/Vinyl halide | Palladium complex | Forms a substituted alkene. rsc.org |

Organometallic Reactions

This compound can react with various organometallic reagents to form new carbon-carbon bonds. These reactions often involve the formation of a Grignard reagent or an organolithium species from the corresponding halide, which then acts as a nucleophile. Alternatively, the bromomethyl group can be attacked by a pre-formed organometallic reagent.

For instance, reaction with magnesium metal would form the corresponding Grignard reagent, 3-(tetrahydrofurfuryl)magnesium bromide. This powerful nucleophile can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to create more complex molecular architectures. fluorochem.co.uk Similarly, organolithium reagents can be generated and utilized. These reactions are fundamental in synthetic organic chemistry for building molecular complexity. uni-muenchen.de

Allylation Reactions (e.g., Barbier-type)

Barbier-type reactions are a class of reactions where an organometallic reagent is generated in situ in the presence of an electrophile. rsc.org This one-pot procedure is often more convenient than preparing the organometallic reagent separately. The Barbier allylation, specifically, involves the reaction of an allylic halide with a carbonyl compound in the presence of a metal such as zinc, indium, or samarium. rsc.orgacs.org

While this compound is not an allyl halide itself, it can participate in Barbier-type conditions where a metal mediates the coupling with an electrophile. For example, reacting this compound with an aldehyde or ketone in the presence of zinc or indium powder would lead to the formation of a new carbon-carbon bond and a secondary or tertiary alcohol, respectively. rsc.orgorgsyn.orgacs.org These reactions are often performed in aqueous media, making them environmentally more benign. rsc.orgntu.edu.sg

Table 2: Comparison of Barbier-type Reaction Metals

| Metal | Typical Conditions | Advantages |

|---|---|---|

| Zinc | THF/aqueous NH4Cl | Readily available, cost-effective. nih.gov |

| Indium | Water or THF/water | High reactivity and selectivity, can be used in aqueous media. rsc.orgorgsyn.org |

Heteroatom-Incorporating Transformations

The high reactivity of the bromomethyl group is frequently exploited to forge new carbon-heteroatom bonds. Nucleophilic substitution reactions provide a direct pathway to introduce nitrogen, oxygen, and sulfur functionalities into the molecule's framework.

The primary halide in this compound makes it an excellent substrate for SN2 reactions. masterorganicchemistry.com This allows for the straightforward synthesis of a variety of derivatives by reacting it with appropriate nucleophiles.

Amines: The alkylation of primary and secondary amines with this compound is a common method for synthesizing the corresponding substituted amines. rsc.org This reaction typically proceeds by nucleophilic attack of the amine's lone pair of electrons on the carbon atom bearing the bromine, displacing the bromide ion. rsc.org

Ethers: Ethers are readily synthesized via the Williamson ether synthesis, where an alkoxide nucleophile displaces the bromide. masterorganicchemistry.com This method is versatile, allowing for the formation of a wide range of ethers by varying the alkoxide component. The reaction is often conducted in a polar aprotic solvent like THF to facilitate the SN2 mechanism. masterorganicchemistry.com

Thioethers: Analogous to the synthesis of amines and ethers, thioethers can be prepared by reacting this compound with a thiol or a thiolate salt. beilstein-journals.org The sulfur nucleophile effectively displaces the bromide to form the C-S bond. This transformation is valuable for creating ligands for transition metal complexes and for synthesizing molecules with potential biological activity. uaeh.edu.mx

Table 1: Synthesis of Amines, Ethers, and Thioethers via Nucleophilic Substitution

| Product Type | Nucleophile | Reagent Examples | Solvent | General Conditions | Ref. |

| Amine | Amine | Ammonia (B1221849), primary/secondary amines | THF, CH₃CN | Base (e.g., K₂CO₃, Cs₂CO₃) may be used | , rsc.org |

| Ether | Alkoxide | Sodium ethoxide, Sodium phenoxide | THF, EtOH | Often run with the parent alcohol as solvent | , masterorganicchemistry.com |

| Thioether | Thiol/Thiolate | Sodium thiophenoxide, Sodium hydrosulfide | THF, DMF | Often requires a base to generate thiolate | , beilstein-journals.org |

This table presents generalized reaction conditions. Specific conditions may vary based on the substrate and desired product.

The conversion of this compound into carboxylic acids or esters typically requires a two-step sequence, as direct carboxylation can be challenging. A common strategy involves converting the bromomethyl group into a nucleophilic intermediate, which can then react with a carboxylating agent.

One established route is through the formation of a Grignard reagent. The reaction of this compound with magnesium in an ether solvent like THF would produce the corresponding organomagnesium halide. google.com This Grignard reagent can then be carboxylated by bubbling carbon dioxide through the solution, followed by an acidic workup to yield the carboxylic acid with one additional carbon atom.

Alternatively, the bromomethyl group can be converted to a nitrile by reaction with a cyanide salt (e.g., NaCN or KCN). The resulting (tetrahydrofuran-3-yl)acetonitrile can then be hydrolyzed under acidic or basic conditions to afford the carboxylic acid.

Once the carboxylic acid, (tetrahydrofuran-3-yl)acetic acid, is obtained, it can be converted to a variety of esters through standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by converting the acid to a more reactive acyl halide or anhydride (B1165640) followed by reaction with an alcohol. aocs.org Direct conversion to an ester can sometimes be achieved by reacting the bromo-compound with an activated carboxylate, though this is less common. rsc.org

Table 2: General Pathways to Carboxylic Acids and Esters

| Intermediate | Reagents for Formation | Reaction for Carboxylation/Esterification | Product | Ref. |

| Grignard Reagent | Mg, THF | 1. CO₂; 2. H₃O⁺ | (Tetrahydrofuran-3-yl)acetic acid | google.com |

| Nitrile | NaCN, DMSO | H₃O⁺ or OH⁻, then H₃O⁺ | (Tetrahydrofuran-3-yl)acetic acid | |

| Carboxylic Acid | From above methods | R'OH, H⁺ (Fischer Esterification) | Alkyl (tetrahydrofuran-3-yl)acetate | aocs.org |

This table outlines general synthetic strategies. Yields and specific conditions are highly dependent on the chosen reagents and substrates.

Synthesis of Amines, Ethers, Thioethers

Ring-Opening and Cyclization Reactions Involving the Tetrahydrofuran Ring and Bromomethyl Group

Beyond simple substitution at the bromomethyl group, this compound can undergo more complex transformations involving the THF ring itself. These reactions include intramolecular cyclizations, where the bromomethyl group participates in the formation of a new ring, and ring-opening reactions.

Cyclization Reactions: Intramolecular reactions can lead to the formation of bicyclic systems. For instance, treatment with a strong, non-nucleophilic base could potentially induce an E2 elimination to form an exocyclic methylene, or an intramolecular SN2 reaction if another nucleophilic site is present on the molecule, leading to fused or bridged ring systems. More complex, metal-catalyzed cyclization reactions have been reported for related systems, where an initial reaction at a different site on the molecule is followed by cyclization involving the THF moiety. rsc.org Oxidative cyclization of related homoallylic alcohols can also produce substituted bromomethyltetrahydrofurans. rsc.org In one example, the treatment of an olefin with N-bromosuccinimide (NBS) in a mixture of THF and water leads to a bromomethyl-substituted tetrahydrofuran core through an intramolecular ring-opening of a cyclic bromonium ion intermediate. tandfonline.com

Ring-Opening Reactions: While the THF ring is generally stable, it can be opened under certain conditions, particularly with the aid of Lewis acids. nih.gov Theoretical studies have explored the ring-opening of THF by frustrated Lewis pairs (FLPs), indicating that specific combinations of Lewis acids and bases can facilitate this transformation. nih.gov Although direct examples involving this compound are not prevalent in the provided literature, the principles suggest that strong electrophilic activation could lead to ring cleavage.

Table 3: Examples of Ring-Altering Reactions

| Reaction Type | Reagents/Conditions | Product Description | Mechanism/Notes | Ref. |

| Oxidative Cyclization | PhI(OAc)₂, 1,2-dichloroethane | 2-(Bromomethyl)-5-phenyltetrahydrofuran | Forms a substituted THF ring from an acyclic precursor. | rsc.org |

| NBS-mediated Cyclization | NBS, THF/H₂O | (2R,3R,4R)-2-(Bromomethyl)-4-((S)-1,4-dioxaspiro[4.5]decan-2-yl)tetrahydrofuran-3-yl benzoate | Intramolecular ring opening of a cyclic bromonium ion. | tandfonline.com |

| Alkenoxyl Radical Cyclization | Bromotrichloromethane, light or heat | Cycloalkyl-fused or -bridged 2-bromomethyltetrahydrofurans | 5-exo-cyclization of a 4-pentenoxyl radical. | rsc.org |

Applications As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The unique structure of 3-(Bromomethyl)tetrahydrofuran makes it an important precursor for constructing complex heterocyclic scaffolds, which are integral to many pharmaceutical and natural product structures. Its reactive bromomethyl group can facilitate intramolecular ring-closing reactions to form new five- or six-membered heterocycles.

A notable application is in the synthesis of novel spiroheterocycles, which are auspicious frameworks in modern drug design known for promoting better interactions with three-dimensional protein targets. beilstein-journals.org One specific protocol involves a tandem reaction sequence beginning with the Rh(II)-catalyzed insertion of a carbene into the O-H bond of a brominated alcohol, followed by a base-promoted cyclization to yield spirocyclic compounds like furan-2(5H)-ones and substituted tetrahydrofurans. beilstein-journals.org Similarly, gold(I)-catalyzed cycloisomerization of cyclic enynols, which can be prepared using bromomethyl-substituted precursors, provides an efficient pathway to spiro[4.5]decane and spiro[4.4]nonane skeletons, including aza- and oxaspirocycles. acs.org

Furthermore, this compound and its derivatives are employed in ring-closing metathesis (RCM) strategies to produce spirooxetane compounds that contain a tetrahydrofuran (B95107) core, serving as valuable building blocks for medicinal chemistry. nuph.edu.uanuph.edu.ua The synthesis of diverse heterocyclic systems can also be achieved through multicomponent coupling reactions where functionalized amines and other nucleophiles are combined to generate intermediates that undergo various cyclization processes. nih.gov The ability to stereoselectively construct complex cores, such as 2,3,4-trisubstituted tetrahydrofurans, often relies on cyclization reactions of precursors derived from brominated intermediates. tandfonline.com

Table 1: Examples of Heterocyclic Scaffolds from Tetrahydrofuran-based Intermediates

| Scaffold Type | Synthetic Method | Precursor Type | Reference |

|---|---|---|---|

| Spiro[4.4]nonenones | Gold(I)-Catalyzed Cycloisomerization | Cyclic 2,7-enyn-1-ols | acs.org |

| Spirocyclic Furan-2(5H)-ones | Rh(II)-Catalyzed O-H Insertion / Cyclization | Diazoarylidene Succinimides & Brominated Alcohols | beilstein-journals.org |

| Spirooxetane-Tetrahydrofurans | Ring-Closing Metathesis (RCM) | Unsaturated Spirooxetanes | nuph.edu.uanuph.edu.ua |

| 2,3,4-Trisubstituted Tetrahydrofurans | N-Bromosuccinimide (NBS) Mediated Cyclization | Unsaturated Benzoate Esters | tandfonline.com |

| Dihydropyrroles | Grubbs II Catalyst Mediated Cyclization | Allyl-[1-(2-bromophenyl)allyl]carbamic acid benzyl (B1604629) ester | nih.gov |

Building Block for Natural Product Total Synthesis

The tetrahydrofuran ring is a common structural motif in a variety of natural products, many of which exhibit significant biological activity. tandfonline.com Consequently, this compound and related structures are valuable building blocks in the total synthesis of these complex molecules. The stereoselective synthesis of 2,3,4-trisubstituted tetrahydrofuran cores is particularly important, as this motif is found in natural products such as Aureonitol and Musanahol. tandfonline.com

The synthesis of analogues of complex natural products often relies on versatile building blocks that can introduce specific structural features. For instance, in the synthesis of analogues of laulimalide (B1674552), a potent macrocyclic anticancer agent, a key building block used is methyl 3-(bromomethyl)but-3-enoate, a compound structurally related to this compound. researchgate.net This demonstrates the utility of such brominated esters in constructing the carbon skeleton of complex macrocycles. researchgate.net The development of synthetic methodologies towards spirocyclic scaffolds, which are also present in natural products, further highlights the value of these intermediates. beilstein-journals.org

Development of Biologically Active Tetrahydrofuran Derivatives

The tetrahydrofuran scaffold is a key component in many biologically active molecules. This compound serves as a versatile intermediate for the synthesis of these derivatives, enabling the introduction of diverse functionalities through its reactive bromomethyl group. This versatility is crucial in medicinal chemistry for developing new therapeutic agents.

Derivatives of cyclic ethers, including tetrahydrofuran, have been explored for their effects on the central nervous system. Specifically, certain N-oxacyclyl-alkylpiperidines, which can be synthesized from precursors like this compound, have been shown to possess stimulating and antidepressant properties, classifying them as psychotropic agents. google.com The development of novel neuroleptics is an ongoing area of research, and the functionalization of piperidine (B6355638) scaffolds with cyclic ether moieties represents a strategy for creating new chemical entities with potential psychotropic activity. google.com

Microtubules are critical targets in cancer chemotherapy, and drugs that interfere with microtubule dynamics are widely used as anticancer agents. nih.gov These agents are broadly classified as microtubule-stabilizing or microtubule-destabilizing. nih.gov Several potent natural products, such as laulimalide (a microtubule stabilizer) and hemiasterlins (microtubule destabilizers), contain complex structures that are challenging to synthesize. acs.orgresearchgate.net

Synthetic analogues of these natural products are often developed to improve efficacy and overcome drug resistance. researchgate.net The tetrahydrofuran motif is a component of some of these complex molecules. The synthesis of analogues of laulimalide, for example, utilizes building blocks that can be derived from or are structurally similar to this compound. researchgate.net These intermediates are crucial for constructing the macrocyclic core and introducing necessary side chains, ultimately leading to potent microtubule-active agents. researchgate.netacs.org

Table 2: Examples of Biologically Active Agents and Scaffolds with Tetrahydrofuran Motifs

| Compound/Class | Biological Activity | Synthetic Relevance of THF Intermediate | Reference |

|---|---|---|---|

| Laulimalide Analogues | Microtubule-Stabilizing Anticancer Agents | Building blocks like methyl 3-(bromomethyl)but-3-enoate are used for macrocycle synthesis. | researchgate.netacs.org |

| HTI-286 (Taltobulin) | Microtubule-Destabilizing Antimitotic Agent | Synthetic analogue of hemiasterlin; highlights the importance of complex peptide-like structures. | researchgate.net |

| N-Oxacyclyl-alkylpiperidines | Psychotropic Agents (Antidepressant) | Synthesized from oxacycle precursors like this compound. | google.com |

| Thiazoleurea Derivatives | Antitumor Agents | Prepared using 3-(Bromomethyl)oxolane as a key reagent. | guidechem.com |

Beyond specific therapeutic classes, this compound is a broadly applicable intermediate in both the pharmaceutical and agrochemical industries. guidechem.comraysbiotech.com Its ability to introduce the tetrahydrofuran ring into various molecular backbones is highly valued. In agrochemical synthesis, it can be a precursor to more complex pesticides. raysbiotech.comhengli.com For example, it can be converted to derivatives like 3-(Aminomethyl)tetrahydrofuran, which is listed as a technical intermediate for agrochemicals. raysbiotech.com The use of enantiomerically pure chiral building blocks is vital for producing effective and selective pharmaceuticals and agrochemicals, and methods for the asymmetric synthesis of substituted tetrahydrofurans are therefore highly relevant. tandfonline.comresearchgate.net

Applications in Microtubule-Active Agent Synthesis

Contributions to Materials Science and Polymer Chemistry

The applications of this compound extend beyond life sciences into materials science and polymer chemistry. Its unique structure makes it a valuable building block for creating specialized polymers and materials. ambeed.com

In polymer chemistry, a key application is in the synthesis of complex polymer architectures, such as cyclic polymers. While direct use is not always cited, analogous bifunctional reagents like 2,6-bis(bromomethyl)pyridine (B1268884) and 1,4-bis(bromomethyl)benzene (B118104) are used in bimolecular ring-closure strategies to create cyclic polymers from linear, telechelic precursors. rsc.org This process involves reacting the bromomethyl groups at each end of the reagent with the functional ends of a linear polymer to form the cyclic structure. rsc.org By analogy, this compound can be used to introduce a pendant tetrahydrofuran group onto a polymer chain or to functionalize surfaces and other materials. The living anionic polymerization method is often used to generate the well-defined linear polymers required for these precise cyclization reactions. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Conformation and Stability

The three-dimensional structure and conformational stability of 3-(Bromomethyl)tetrahydrofuran are critical determinants of its physical properties and chemical reactivity. The tetrahydrofuran (B95107) (THF) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope (C_s symmetry) and twist (C_2 symmetry) forms. The presence of the bromomethyl substituent at the C3 position influences the relative energies of these conformers.

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the geometries and relative stabilities of these different conformations. For instance, theoretical studies on analogous substituted tetrahydrofurans have shown that the preferred conformation aims to minimize steric interactions and optimize electronic stabilization. DFT calculations on related substituted chloromethyl tetrahydrofuran derivatives have demonstrated that the THF ring conformation can change significantly along a reaction pathway, highlighting the flexibility of the ring system. nih.gov For example, in the reaction of (S)-1,4-anhydro-5-chloro-2,3,5-trideoxypentitol, a conformational change from (5)E to E(4) was observed. nih.gov Similarly, theoretical models of alkenoxyl radical cyclizations to form tetrahydrofuran rings show how substituents favor specific pseudo-equatorial or pseudo-axial positions to achieve maximum stability. rsc.org These studies suggest that for this compound, the bromomethyl group would likely favor an equatorial-like position to reduce steric strain with the ring hydrogens.

| Computational Method | System Studied | Key Findings on Conformation |

| DFT (B3LYP/6-31+G) | Substituted chloromethyl tetrahydrofurans | THF ring conformation changes along the reaction pathway; different transition state geometries found in gas phase vs. water. nih.gov |

| DFT (B3LYP/6-31+G )** | 2-(cyclohexen-3-yl)-ethyloxyl radical cyclization | The side chain favors a pseudo-equatorial position over a pseudo-axial one in the resulting tetrahydrofuran structure. rsc.org |

Reaction Mechanism Elucidation via Computational Methods (e.g., Density Functional Theory)

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies, providing a step-by-step understanding of how reactants are converted to products.

Density Functional Theory (DFT) is a widely used method for this purpose. A notable example is the computational study of the S_N2 reaction between various chloromethyl tetrahydrofuran derivatives and trimethylamine. nih.gov Using the B3LYP and MPW1K functionals, calculations were performed to model the reaction in the gas phase and in solvents like chloroform (B151607) and water. nih.gov These studies revealed the complete geometry of all stationary points along the reaction coordinate and determined the activation barriers. nih.gov The results indicated that both the structure of the THF derivative and the solvent environment significantly impact the reaction rate. nih.gov Such computational analysis can be directly extended to this compound to understand its reactivity with various nucleophiles.

For reactions involving radical species, higher-level theoretical methods may be required for accurate energy predictions. A theoretical analysis of the reaction between atomic bromine and tetrahydrofuran employed single-point calculations at the CCSD and MP4(SDQ) levels of theory to accurately compute the potential energy surface, achieving excellent agreement with experimental data. researchgate.net This highlights the power of combining different computational approaches to build a comprehensive picture of a reaction mechanism.

| Reaction Studied | Computational Method | Key Mechanistic Insights |

| Substituted chloromethyl THF + Trimethylamine | DFT (B3LYP, MPW1K) | Activation barriers were calculated, showing the reaction to be slowest for methyl 5-chloro-2,3,5-trideoxy-β-D-pentofuranoside; the mechanism involves significant THF ring conformational changes. nih.gov |

| Atomic Bromine + Tetrahydrofuran | CCSD, MP4(SDQ) | High-level calculations were necessary to match experimental reaction enthalpy; the hydrogen abstraction step was identified as rate-determining. researchgate.net |

| Base-promoted Bromo-tribromomethylation | X-ray Crystallography (supported by mechanistic hypothesis) | Proposed mechanism involves initial bromination followed by a Michael-type counterattack by a tribromomethyl anion. mdpi.com |

Prediction of Reactivity and Selectivity in Organic Transformations

A major goal of computational chemistry is to predict the outcome of reactions, including their rate and selectivity, before they are performed in the lab. rsc.orgescholarship.org For this compound, this involves predicting how the reactive C-Br bond will behave under various conditions and in the presence of different reagents.

Computational models can predict the site- and regioselectivity of organic reactions by comparing the activation energies of different possible reaction pathways. rsc.org The bromomethyl group on this compound is a primary alkyl halide, making it a good substrate for S_N2 reactions. However, competing elimination reactions (E2) are also possible, especially with bulky, strong bases. DFT calculations can be used to model the transition states for both S_N2 and E2 pathways. By comparing the calculated energy barriers, a prediction can be made about which product will be favored. Factors such as solvent effects can be included in these models using continuum solvation models (like the SM8 model used in a study of substitution on ammonia (B1221849) borane (B79455) in THF), providing a more accurate prediction. nih.gov

Furthermore, computational tools can help understand more subtle aspects of reactivity. For instance, the conformation of the tetrahydrofuran ring can influence the accessibility of the bromomethyl group to an incoming nucleophile, thereby affecting the reaction rate. Theoretical calculations can quantify these steric effects and correlate them with experimentally observed reactivity trends.

Ligand Design and Metal Complexation Studies

While direct studies of this compound in ligand design are not prominent, its structure makes it a viable building block for creating novel ligands for metal complexation. The reactive bromomethyl group allows for its attachment to various coordinating moieties, while the tetrahydrofuran ring can impart specific steric and electronic properties, as well as influence solubility.

The general process of computational ligand design can be applied to this molecule. researchgate.netscholaris.ca This involves:

Scaffold Elaboration: Virtually synthesizing a library of potential ligands by reacting this compound with known coordinating fragments (e.g., pyrazoles, pyridines, thiols). This approach is analogous to experimental syntheses where bromomethyl-functionalized aromatics are used to create complex ligands. researchgate.netresearchgate.netuaeh.edu.mx

Docking and Scoring: The designed ligands are then computationally "docked" into the active site of a target metal ion or metal complex. Algorithms predict the preferred binding geometry and estimate the strength of the interaction (binding affinity).

Refinement and Analysis: High-scoring candidates are subjected to more rigorous quantum chemical calculations (e.g., DFT) to refine their structures and calculate complexation energies more accurately. This helps in predicting the selectivity of a ligand for different metal ions. researchgate.net

For example, crown ethers functionalized with pyrene (B120774) via a bromomethyl group have been synthesized and their metal ion selectivity was investigated through a combination of spectroscopy and computational analysis. researchgate.net A similar strategy could be employed with this compound, where the THF unit could modulate the photophysical properties of an attached fluorophore upon metal binding.

| Ligand Design Application | Role of this compound | Relevant Computational Methods |

| Fluorescent Metal Ion Sensors | Serves as a linker to attach a coordinating group to a fluorophore; the THF moiety can tune solubility and steric hindrance. | DFT for geometries, Time-Dependent DFT (TD-DFT) for excited states and emission properties. |

| Catalysis | Forms the backbone of a bidentate or tridentate ligand for an organometallic catalyst. | DFT to model catalyst structure, stability, and reaction mechanisms (e.g., ketone hydrogenation). scholaris.ca |

| Supramolecular Chemistry | Acts as a component in a larger macrocyclic host for ion recognition. | DFT to calculate host-guest complexation energies and predict ion selectivity. researchgate.net |

Advanced Research Directions and Future Outlook

Stereocontrol and Enantioselective Synthesis Utilizing 3-(Bromomethyl)tetrahydrofuran

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. Consequently, significant research effort is directed towards the stereocontrolled and enantioselective synthesis of tetrahydrofuran (B95107) derivatives, including those derived from this compound.

One prominent strategy involves the asymmetric synthesis of chiral 2,5-disubstituted tetrahydrofurans. researchgate.net A key method utilizes the chiral-ruthenium-catalyzed transfer hydrogenation of 3-butenyl ketones, followed by the bromoetherification of the resulting chiral pentenyl alcohols. researchgate.net This approach has successfully yielded chiral 2-bromomethyl-5-substituted tetrahydrofurans with high enantioselectivity. researchgate.net Another powerful technique is the reductive cyclization of enantiopure ketosulfinyl esters, which provides stereocontrolled access to cis-2,5-disubstituted tetrahydrofurans. acs.org

Furthermore, N-bromosuccinimide (NBS) mediated cyclization has proven effective for the stereoselective construction of complex trisubstituted tetrahydrofuran cores from acyclic precursors derived from chiral starting materials like D-mannitol. tandfonline.com This method proceeds through the formation of a cyclic bromonium ion, which undergoes intramolecular ring-opening to yield the desired tetrahydrofuran structure with defined stereochemistry. tandfonline.com These methods are pivotal for creating chiral libraries of compounds for drug discovery, where specific stereoisomers can be targeted.

Table 1: Methodologies in Stereoselective Synthesis of Tetrahydrofuran Derivatives

| Methodology | Key Reagents/Catalysts | Starting Material Example | Product Type | Key Finding/Advantage | Reference |

|---|---|---|---|---|---|

| Asymmetric Bromoetherification | Chiral Ruthenium Catalyst | 3-Butenyl ketones | Chiral 2-bromomethyl-5-substituted tetrahydrofurans | High enantioselectivity in the synthesis of chiral THF derivatives. | researchgate.net |

| Reductive Cyclization | Et3SiH/TMSOTf | Enantiopure ketosulfinyl esters | cis-2,5-Disubstituted tetrahydrofurans | Excellent stereocontrol for cis-isomers. | acs.org |

| NBS-Mediated Cyclization | N-Bromosuccinimide (NBS) | Allylic alcohols derived from D-mannitol | 2,3,4-Trisubstituted THF derivatives | Construction of cores with multiple contiguous chiral centers. | tandfonline.com |

| Tandem Michael Addition/Substitution | Lithium chelation | 3-(Phenylsulfonyl)-2-(bromomethyl)-1-propene | Tri- or tetrasubstituted methylenecyclopentanes | High yields and complete stereoselectivity via a chelation-controlled transition state. | researchgate.net |

Exploration of Novel Catalytic Transformations

The development of novel catalytic reactions expands the synthetic toolbox available to chemists, enabling new and more efficient molecular constructions. Research involving this compound and its derivatives has uncovered unique catalytic transformations. For instance, a novel process catalyzed by pyridinium (B92312) chlorochromate (PCC) has been discovered, which involves the oxidative cleavage of an α-bromomethyl-tetrahydrofuran bond to create a γ-lactone functionality. researchgate.netresearchgate.net This type of transformation opens new avenues for converting tetrahydrofuran rings into other valuable heterocyclic structures.

Transition-metal catalysis remains a fertile ground for innovation. unimi.it Catalysts based on ruthenium, palladium, nickel, and platinum are being explored for various transformations of tetrahydrofuran derivatives. google.com These include hydrogenation, transesterification, and cross-coupling reactions that attach the tetrahydrofuran motif to other molecular fragments. google.comacs.org The development of specialized ligands, such as hydrophilic phosphines, is enabling these reactions to be performed in aqueous media, aligning with the goals of sustainable chemistry. core.ac.uk

Table 2: Novel Catalytic Transformations

| Catalyst System | Substrate Class | Transformation Type | Significance | Reference |

|---|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | α-Bromomethyl-tetrahydrofuran derivatives | Oxidative C-O Bond Cleavage | Forms a γ-lactone, converting the THF ring into a different heterocycle. | researchgate.netresearchgate.net |

| Ruthenium on Support (e.g., SiO2, TiO2) | Aromatic precursors to THF | Ring Hydrogenation | Efficient synthesis of the saturated THF ring from aromatic precursors. | google.com |

| Nickel/Photoredox Catalysis | Alkyl BF3K salts (e.g., 3-Tetrahydrofuran) | C(sp2)–C(sp3) Cross-Coupling | Direct installation of the THF moiety onto heteroaromatic rings. | acs.org |

| Rhodium(II) (e.g., Rh2(esp)2) | Diazo compounds and 3-bromopropan-1-ol | O–H Insertion / Cyclization | Creates novel spiro-annulated tetrahydrofuran frameworks. | beilstein-journals.org |

Development of Sustainable Synthesis Routes for this compound and its Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. acs.org For this compound, this involves moving away from traditional brominating agents and harsh solvents.

A significant area of development is the replacement of conventional organic solvents with "green" alternatives. nih.govresearchgate.net Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) itself, cyclopentyl methyl ether (CPME), eucalyptol (B1671775), and organic carbonates are being investigated and have shown high efficiency in various synthetic transformations, including the synthesis of complex heterocyclic systems. nih.govrsc.org These bio-derived or less toxic solvents reduce the environmental impact of chemical manufacturing. nih.govrsc.org Furthermore, developing one-pot procedures, where multiple reaction steps are carried out in the same vessel, minimizes waste and improves efficiency, as demonstrated in the synthesis of triazole derivatives. nih.gov

Integration into Supramolecular Architectures and Functional Materials

The reactive nature of the bromomethyl group makes this compound an ideal building block for incorporation into larger, functional molecular systems. In materials science, there is growing interest in creating supramolecular architectures—large, ordered structures held together by non-covalent interactions such as hydrogen bonding and π-stacking. researchgate.netru.nl

By reacting this compound or its derivatives with molecules containing complementary functional groups (e.g., amines, carboxylic acids, pyridyl groups), the tetrahydrofuran moiety can be integrated into complex architectures like metal-organic frameworks (MOFs), supramolecular polymers, and other functional materials. mdpi.comacs.org For example, alkyl halides are used in oxidative addition reactions with organoplatinum complexes to form new species that can self-assemble into hydrogen-bonded polymeric chains. acs.org The inclusion of the flexible, three-dimensional tetrahydrofuran ring can influence the packing, solubility, and recognition properties of these materials, opening up potential applications in catalysis, molecular recognition, and electronics. ru.nl

Future Impact in Drug Discovery and Development through New Synthetic Strategies

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties such as solubility while providing a three-dimensional structure that can enhance binding to biological targets. acs.org The future impact of this compound in drug discovery is directly linked to the development of new synthetic strategies that allow for its efficient and diverse incorporation into novel drug candidates.

Advanced C(sp²)–C(sp³) cross-coupling methods, such as those employing nickel/photoredox catalysis, are making it easier for medicinal chemists to directly attach the tetrahydrofuran ring to a wide range of aromatic and heteroaromatic cores. acs.org This facilitates the rapid exploration of chemical space around a given pharmacophore. Furthermore, strategies to build more complex spirocyclic systems, where two rings share a single atom, are of high interest. beilstein-journals.orgnuph.edu.ua The synthesis of spiro-annulated tetrahydrofurans can lead to molecules with unique shapes and improved drug-like properties. beilstein-journals.org

As enantioselective and sustainable synthetic methods become more robust, chemists will be able to design and produce complex molecules containing the this compound-derived unit with greater precision and efficiency. This will accelerate the discovery of new therapeutics across various disease areas, from anticancer agents to treatments for neurological disorders. ethz.chnih.gov

Q & A

Q. Methodological Approach :

Screen solvents using high-throughput microreactors.

Compare yields via GC-MS or HPLC.

Use computational modeling (DFT) to predict solvent effects on transition states.

Reference : Discrepancies in morpholine alkylation yields (80°C in THF vs. room temperature in CH₃CN) highlight solvent-dependent pathways .

Advanced: What role does this compound play in synthesizing bioactive molecules?

This compound serves as a key intermediate in:

- Phosphazene Polymers : Used to create dispirophosphazenes with antimicrobial properties .

- Opioid Analogues : Structural backbone in tetrahydrofuran fentanyl derivatives (regulated Schedule I) .

- Amino Acid Synthesis : Facilitates cyclization in tetrahydrofuran-based amino acids (e.g., 3-amino-2-(4-bromophenyl)tetrahydrofuran-3-carboxylic acid) .

Synthetic Example : Alkylation of dihydrocoumarin with methylmagnesium chloride in THF yields 100% product .

Basic: How is this compound purified post-synthesis?

- Filtration : Remove salts (e.g., Et₃NH⁺Cl⁻) via vacuum filtration .

- Distillation : Isolate low-boiling-point fractions under reduced pressure .

- Column Chromatography : Use silica gel with hexane:EtOAc (4:1) for high-purity isolates .

Advanced: What mechanistic insights explain the reactivity of this compound?

The bromomethyl group undergoes:

- SN2 Reactions : Backside attack by nucleophiles (e.g., morpholine), favored in polar aprotic solvents .

- Radical Pathways : Initiated by UV light or peroxides in alkylation .

- Elimination : Competing β-hydride elimination at high temperatures (>100°C).

Experimental Validation : Kinetic studies using deuterated analogs can distinguish SN2 vs. radical mechanisms.

Basic: What are the spectral characteristics of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.